2-[(2-Phenylmorpholino)methyl]-1(2H)-phthalazinone
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Overview
Description
2-[(2-Phenylmorpholino)methyl]-1(2H)-phthalazinone is a complex organic compound that belongs to the class of phthalazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a phthalazinone core, which is a bicyclic system containing nitrogen atoms, and a phenylmorpholino group attached to it. This unique structure contributes to its various chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Phenylmorpholino)methyl]-1(2H)-phthalazinone typically involves the following steps:
Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of o-aroylbenzoic acid derivatives with hydroxylamine hydrochloride.
Attachment of the Phenylmorpholino Group: The phenylmorpholino group is introduced through a nucleophilic substitution reaction, where the phthalazinone core is reacted with 2-phenylmorpholine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Phenylmorpholino)methyl]-1(2H)-phthalazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenylmorpholino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups attached to the phenylmorpholino moiety.
Scientific Research Applications
2-[(2-Phenylmorpholino)methyl]-1(2H)-phthalazinone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of novel heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[(2-Phenylmorpholino)methyl]-1(2H)-phthalazinone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Comparison
2-[(2-Phenylmorpholino)methyl]-1(2H)-phthalazinone is unique due to its phenylmorpholino group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, specific enzyme inhibition, and unique pharmacological activities.
Properties
Molecular Formula |
C19H19N3O2 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-[(2-phenylmorpholin-4-yl)methyl]phthalazin-1-one |
InChI |
InChI=1S/C19H19N3O2/c23-19-17-9-5-4-8-16(17)12-20-22(19)14-21-10-11-24-18(13-21)15-6-2-1-3-7-15/h1-9,12,18H,10-11,13-14H2 |
InChI Key |
KFHXOBRFIWUCBT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1CN2C(=O)C3=CC=CC=C3C=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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